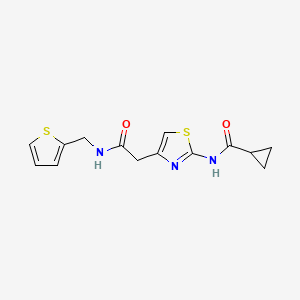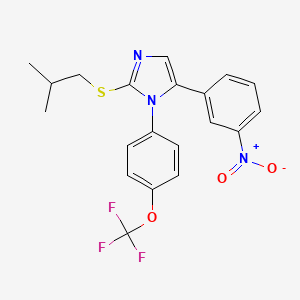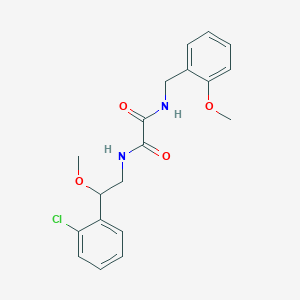
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone” is a heterocyclic molecule that is presumed to contain a piperidine moiety linked to an indole group through a methanone bridge, with a triazole substituent attached to the piperidine ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related piperidine-based compounds involves multi-step reactions starting from readily available materials. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similarly, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride is achieved through a sequence of amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with an overall yield of 62.4% . These examples suggest that the synthesis of the compound would likely involve a series of functional group transformations and ring-forming reactions, possibly including steps such as amide bond formation and cyclization to introduce the triazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone also adopts a chair conformation for its piperidine and morpholine rings, with the benzisoxazole ring being planar . These findings suggest that the compound of interest would also exhibit a chair conformation for the piperidine ring, with the indole and triazole rings likely influencing the overall molecular geometry.
Chemical Reactions Analysis
The chemical reactivity of piperidine-based compounds can be inferred from their functional groups and molecular structure. The presence of a methanone group suggests potential reactivity through carbonyl chemistry, such as nucleophilic addition or condensation reactions. The piperidine ring itself is a secondary amine, which could be involved in reactions with electrophiles or participate in the formation of quaternary ammonium salts. The triazole ring is known for its participation in click chemistry, particularly in azide-alkyne cycloaddition reactions. Although specific reactions of the compound are not detailed in the provided papers, these general reactivity trends can be applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-based compounds are influenced by their molecular structure. The crystalline nature of these compounds, as seen in the provided papers, suggests that the compound may also crystallize in a specific space group, with intermolecular hydrogen bonding playing a role in the stability of the crystal structure . The presence of heteroatoms and aromatic rings would affect properties such as solubility, melting point, and boiling point. The spectroscopic data, such as IR, NMR, and LC-MS, would be essential for characterizing the compound and confirming its purity and identity.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . Furthermore, the carbonyl group in the compound’s structure has the ability to form hydrogen bonds , which could facilitate its interaction with its targets.
Biochemical Pathways
It is known that triazole compounds can show versatile biological activities , suggesting that they could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the presence of 1,2,4-triazole moiety can influence the polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Action Environment
It is known that the electron-donating properties of substituents or the presence of several electron-donating groups at the same time can influence the yields of triazole compounds , suggesting that environmental factors could potentially influence the action of this compound.
Propriétés
IUPAC Name |
1H-indol-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-9-5-12(6-10-20)21-18-7-8-19-21/h1-4,7-8,11-12,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPULXCUFXXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)


